Unii-8J7YB799VR
説明
UNII-8J7YB799VR (CAS No. 96799-02-9) is a pyrazole-derived compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . Key properties include:
- It is classified as a non-cytochrome P450 (CYP) inhibitor, reducing risks of drug-drug interactions .
- Solubility: Exhibits high aqueous solubility, comparable to water-like solvents, which enhances bioavailability .
- Hazard Profile: Classified under warning categories H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Synthesis: Produced via microwave-assisted reaction in tetrahydrofuran (THF) using cyanuric chloride, 4-fluorophenyl-2-ethylamine, and N,N-diisopropylethylamine (DIPEA), yielding a purified product after chromatography .
特性
分子式 |
C60H62F2O13 |
|---|---|
分子量 |
1029.1 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-6-[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-tris[(4-methylbenzoyl)oxy]oxan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C60H62F2O13/c1-32-8-16-37(17-9-32)53(66)70-31-47-50(73-54(67)38-18-10-33(2)11-19-38)51(74-55(68)39-20-12-34(3)13-21-39)52(75-56(69)40-22-14-35(4)15-23-40)57(72-47)71-30-46(64)49-36(5)26-42-43-28-45(61)44-27-41(63)24-25-59(44,7)60(43,62)48(65)29-58(42,49)6/h8-25,27,36,42-43,45,47-52,57,65H,26,28-31H2,1-7H3/t36-,42+,43+,45+,47-,48+,49-,50-,51+,52-,57-,58+,59+,60+/m1/s1 |
InChIキー |
BVEAZFTXNPWHMR-QBKHVOGRSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F |
同義語 |
6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21((2,3,4,6-tetrakis-O-(4-methylbenzoyl)-beta-D-glucopyranosyl)oxy)-pregna-1,4-diene-3,20-dione NM 135 NM-135 |
製品の起源 |
United States |
準備方法
The synthesis of NM-135 involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and glucopyranosyl moieties. The synthetic route typically starts with a steroid backbone, which undergoes various chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired chemical transformations occur efficiently .
Industrial production methods for NM-135 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
科学研究への応用
化学: NM-135は、グルココルチコイド受容体の相互作用と、ステロイド活性に対するフッ素置換の影響を研究するためのモデル化合物として役立ちます。
生物学: NM-135は、グルココルチコイド受容体活性化の分子機構とその遺伝子発現への影響を理解するための研究で使用されています。
医学: NM-135は、皮膚炎、乾癬、全身性エリテマトーデスなどの疾患治療における治療の可能性が検討されています。
産業: NM-135の独特の化学的性質は、新しい医薬品の開発と薬物-受容体相互作用の研究において貴重な化合物となっています.
科学的研究の応用
Chemistry: NM-135 serves as a model compound for studying glucocorticoid receptor interactions and the effects of fluorine substitution on steroid activity.
Biology: NM-135 is used in research to understand the molecular mechanisms of glucocorticoid receptor activation and its effects on gene expression.
Medicine: NM-135 has been investigated for its therapeutic potential in treating conditions such as dermatitis, psoriasis, and systemic lupus erythematosus.
作用機序
NM-135は、遺伝子発現を調節する核内受容体の1種であるグルココルチコイド受容体に結合することで、その効果を発揮します。NM-135が結合すると、受容体が活性化し、受容体-リガンド複合体が核に移行します。 結果として生じる遺伝子発現の変化は、抗炎症作用や免疫抑制作用など、様々な生理学的効果をもたらします .
類似化合物との比較
Comparison with Similar Compounds
UNII-8J7YB799VR belongs to the pyrazole-carboxylate family. Below is a comparative analysis with structurally related compounds, based on similarity scores (0.59–0.63) and available data :
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Similarity Score |
|---|---|---|---|---|
| This compound | C₇H₇N₃O | 149.15 | High BBB permeability, non-CYP inhibitor | - |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | C₅H₇N₃O₂ | 141.13 | Moderate solubility, unknown BBB effects | 0.63 |
| 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | C₁₆H₁₂N₄O | 276.29 | Low solubility, CYP inhibitory activity | 0.61 |
| Ethyl 5-amino-1H-pyrazole-3-carboxylate | C₆H₉N₃O₂ | 155.15 | High GI absorption, limited CNS uptake | 0.59 |
Key Findings:
Phenoxy Modifications: The 3-Amino-5-(4-phenoxyphenyl) derivative’s bulky phenoxy group correlates with lower solubility (logP >3) compared to this compound (logP ~1.5) .
Bioactivity: BBB Penetration: this compound outperforms ethyl carboxylate analogs in BBB permeability, likely due to its smaller molecular weight and polar surface area .
Synthetic Complexity :
- This compound’s microwave-assisted synthesis offers higher yields (>75%) compared to traditional reflux methods used for methyl/ethyl carboxylate derivatives (50–60% yields) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
